1,3-Dimethyl-6-cyanouracil

ODCase inhibition pyrimidine biosynthesis enzyme mechanism

1,3-Dimethyl-6-cyanouracil (CAS 49846-86-8) is a fully substituted pyrimidine-2,4-dione bearing a nitrile group at the 6-position of the uracil ring. Its core structure is chemically distinct from the more commonly explored 5-cyanouracil and other 5-substituted uracils, positioning it as a versatile intermediate for constructing 6-substituted nucleoside analogs and heterocyclic libraries.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
Cat. No. B1641931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-6-cyanouracil
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)C#N
InChIInChI=1S/C7H7N3O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,1-2H3
InChIKeyCMQXDMLOQZMKGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-6-cyanouracil as a Strategic 6-Cyano-Uracil Scaffold for Enzyme Mechanism Probes and Inhibitor Design


1,3-Dimethyl-6-cyanouracil (CAS 49846-86-8) is a fully substituted pyrimidine-2,4-dione bearing a nitrile group at the 6-position of the uracil ring. Its core structure is chemically distinct from the more commonly explored 5-cyanouracil and other 5-substituted uracils, positioning it as a versatile intermediate for constructing 6-substituted nucleoside analogs and heterocyclic libraries [1]. The compound serves a dual role in medicinal chemistry: it is a direct synthetic precursor to inhibitors of orotidine 5′-monophosphate decarboxylase (ODCase), and the 6-cyano-1,3-dimethyluracil core is a validated Raman-active vibrational reporter for interrogating ligand–enzyme binding events [2]. These orthogonal applications create a procurement rationale that extends beyond standard uracil building blocks.

Why a Generic Uracil Building Block Cannot Replace 1,3-Dimethyl-6-cyanouracil in ODCase-Focused and Vibrational-Probe Applications


The cyanouracil positional isomers 5-cyanouracil and 6-cyanouracil exhibit fundamentally different chemical reactivities and biological target profiles that preclude their generic interchange. 5-Cyanouracil is primarily explored as a thymidylate synthase inhibitor, whereas the 6-cyano isomer engages ODCase, a mechanistically unrelated enzyme critical for de novo pyrimidine biosynthesis [1]. Moreover, 6-cyano-1,3-dimethyluracil undergoes direct nucleophilic displacement at C6 with amines and alkoxides to generate 6-alkylamino- and 6-alkoxy-uracils—a reactivity manifold not shared by 5-cyanouracils, which instead undergo cine-substitution chemistry under analogous conditions [2]. The dimethyl protection at N1 and N3 eliminates tautomeric ambiguity and renders the scaffold a clean model system for mechanistic studies, a feature absent in unprotected uracils [3].

Quantitative Differentiation of 1,3-Dimethyl-6-cyanouracil Against Closest Uracil Analogs


ODCase Mechanistic Probe: 6-Cyano-1,3-dimethyluracil vs. 5-Cyanouracil Functional Divergence

6-Cyano-1,3-dimethyluracil was specifically employed as a chemical model substrate to elucidate the catalytic mechanism of orotidine 5′-monophosphate decarboxylase (ODCase), demonstrating direct nucleophilic displacement at C6 with amines (e.g., n-BuNH₂) and alkoxides (e.g., NaOMe) to yield 6-substituted products [1]. In contrast, 5-cyanouracil derivatives do not participate in this C6 displacement pathway and are instead directed toward thymidylate synthase inhibition [2]. This functional divergence is rooted in the positional isomerism of the cyano group: the 6-CN group activates the C6 position for nucleophilic attack, whereas the 5-CN group exerts an electron-withdrawing effect that stabilizes the ring against such substitution.

ODCase inhibition pyrimidine biosynthesis enzyme mechanism chemical model

Raman Vibrational Reporter: 6-Cyano Stretching Frequency Shift Quantified via 1,3-Dimethyl Model

6-Cyano-1,3-dimethyluracil served as the critical model compound enabling the interpretation of Raman frequency shifts observed for the competitive inhibitor 6-cyanouridine 5′-phosphate bound to yeast OMP decarboxylase. Upon enzyme binding, the nitrile stretching frequency of 6-cyanouridine 5′-phosphate decreased from 2240 cm⁻¹ to 2225 cm⁻¹ (Δ = –15 cm⁻¹) [1]. Vibrational calculations on 6-cyano-1,3-dimethyluracil demonstrated that this redshift arises from desolvation of the nitrile group and an out-of-plane distortion of the nitrile relative to the pyrimidine ring upon entering the low-dielectric enzyme active site [1]. This validated the 6-cyano-uracil core as an intrinsic Raman reporter for monitoring ligand–protein interactions without requiring external fluorophore conjugation.

vibrational spectroscopy Raman probe OMP decarboxylase ligand binding

Synthetic Access and Cine-Substitution: 6-Cyano vs. 5-Cyano Isomer Formation from Common Precursors

The 1975 synthetic study by Senda et al. established that 5-bromo-1,3-dimethyluracil reacts with equimolar sodium cyanide in DMF to produce 6-cyano-1,3-dimethyluracil via a cine-substitution mechanism, while 6-bromo-1,3-dimethyluracil yields 5-cyano-1,3-dimethyluracil under identical conditions [1]. This reciprocal reactivity demonstrates that the 6-cyano compound is not merely a positional isomer but the direct product of a specific precursor–reagent pairing. Furthermore, 6-cyano-1,3-dimethyluracil can be thermally rearranged to the 5-cyano isomer in the presence of NaCN/DMF, providing a unique synthetic entry to both regioisomers from a single intermediate [1].

cine substitution uracil synthesis cyanation regioselectivity

Photochemical Reactivity: 6-Cyano-1,3-dimethyluracil Cyano-Group Transfer vs. 5-Cyano Inertness

6-Cyano-1,3-dimethyluracil undergoes wavelength-dependent photoaddition with phenylacetylenes, involving an unusual 1,4-transfer of the cyano group to yield fused cyclobutene products [1]. This photochemical [2+2] cycloaddition with concomitant cyano migration is specific to the 6-cyano substitution pattern; 5-cyano-1,3-dimethyluracil does not participate in analogous phototransformations because the 5-CN group cannot engage in the same orbital alignment required for the 1,4-transfer process. This distinct photochemical behavior positions the 6-cyano isomer as a specialized substrate for studying excited-state cyano-group migrations in heterocyclic systems.

photochemistry cyano transfer cyclobutene formation wavelength-dependent

Procurement-Relevant Application Scenarios for 1,3-Dimethyl-6-cyanouracil


ODCase Inhibitor Discovery: 6-Cyano Scaffold as a Direct Precursor to 6-Alkylamino/Biaryl Uracils

Medicinal chemistry groups pursuing orotidine 5′-monophosphate decarboxylase (ODCase) as an anti-infective or anticancer target should prioritize 1,3-dimethyl-6-cyanouracil as the key synthetic intermediate. The C6 nitrile undergoes direct nucleophilic displacement with primary amines and anilines to generate diverse 6-alkylamino-uracil libraries, a transformation employed in the design of ODCase inhibitors [1]. This direct diversification route avoids multi-step protection/deprotection sequences and is mechanistically validated by the chemical model studies demonstrating that the displacement mimics the ODCase-catalyzed conversion of 6-CN-UMP to BMP [2].

Label-Free Vibrational Probe Development: 6-Cyano-1,3-dimethyluracil Core as a Raman Sensor

Structural biology and biophysics laboratories developing label-free methods for detecting ligand–protein binding should evaluate the 6-cyano-1,3-dimethyluracil scaffold as a Raman-active vibrational probe. The nitrile stretching band at approximately 2240 cm⁻¹ resides in a spectroscopically silent region of biological molecules (1800–2800 cm⁻¹), enabling unambiguous detection. The quantitative shift of –15 cm⁻¹ upon binding to OMP decarboxylase, attributed to active-site desolvation and out-of-plane distortion, provides a calibrated benchmark for screening 6-cyano-uracil-containing compound libraries [3].

Synthetic Methodology: Stereospecific Access to 6-Cyano vs. 5-Cyano Isomers via Halogen Precursor Selection

Process chemistry and custom synthesis teams requiring regiospecifically functionalized uracils must distinguish between 5-bromo- and 6-bromo-1,3-dimethyluracil precursors. The documented cine-substitution chemistry dictates that 5-bromo-1,3-dimethyluracil + NaCN/DMF yields the 6-cyano product, whereas 6-bromo-1,3-dimethyluracil yields the 5-cyano isomer [4]. This precursor-dependent regiochemical control is essential for procurement specifications and synthetic route design, as ordering the incorrect bromo isomer will produce the undesired regioisomer.

Photochemical Synthesis: Construction of Cyclobutene-Fused Uracil Derivatives via Cyano-Group Transfer

Synthetic groups exploring photochemical [2+2] cycloadditions for constructing strained polycyclic uracil analogs can leverage the unique 1,4-cyano-group transfer reactivity of 6-cyano-1,3-dimethyluracil with alkynes. This wavelength-dependent transformation yields cyclobutene-fused uracils inaccessible from 5-cyano isomers [5]. The reaction provides a photochemical entry to structurally complex heterocycles with potential biological activity in a single synthetic operation.

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